4-[4-(2,5-Dioxo-pyrrolidin-1-YL)-phenylamino]-4-hydroxy-butyric acid
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Overview
Description
4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID is a small organic molecule belonging to the class of gamma amino acids and derivatives . This compound is characterized by the presence of a pyrrolidinyl group attached to a phenylamino moiety, which is further connected to a hydroxybutyric acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dissolution: Dissolve 2,5-dioxopyrrolidine and 4-aminobenzoic acid in a suitable solvent.
Coupling Reaction: Add a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.
Isolation and Purification: Isolate the intermediate formed and purify it by column chromatography.
Reduction: Reduce the purified intermediate using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in a suitable solvent.
Final Product Isolation: Isolate and purify the final product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups in the pyrrolidinyl moiety can be reduced to form hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID involves its interaction with specific molecular targets . It has been shown to interact with myosin light chain 6B, myosin regulatory light chain 12A, and myosin-7 in humans . These interactions can influence various cellular processes, including muscle contraction and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate
- 4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
4-[4-(2,5-DIOXO-PYRROLIDIN-1-YL)-PHENYLAMINO]-4-HYDROXY-BUTYRIC ACID is unique due to its specific structural features, including the combination of a pyrrolidinyl group with a phenylamino moiety and a hydroxybutyric acid backbone .
Properties
Molecular Formula |
C14H16N2O5 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
(4S)-4-[4-(2,5-dioxopyrrolidin-1-yl)anilino]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C14H16N2O5/c17-11(5-8-14(20)21)15-9-1-3-10(4-2-9)16-12(18)6-7-13(16)19/h1-4,11,15,17H,5-8H2,(H,20,21)/t11-/m0/s1 |
InChI Key |
SUETUOGYOWOLNJ-NSHDSACASA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)N[C@H](CCC(=O)O)O |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)NC(CCC(=O)O)O |
Origin of Product |
United States |
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